molecular formula C15H14BrNO2 B3184662 Methyl 2-(benzylamino)-5-bromobenzoate CAS No. 1131587-77-3

Methyl 2-(benzylamino)-5-bromobenzoate

Cat. No.: B3184662
CAS No.: 1131587-77-3
M. Wt: 320.18 g/mol
InChI Key: CDUZFDBBVFOGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(benzylamino)-5-bromobenzoate (CAS: 1131587-77-3) is a benzoate ester derivative featuring a benzylamino group at the 2-position and a bromine atom at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromine substituent and the steric/electronic properties imparted by the benzylamino group. Its structure allows for further functionalization via nucleophilic substitution or cross-coupling reactions. Synonyms include methyl 5-bromo-2-[(phenylmethyl)amino]benzoate and N-[4-bromo-2-(methoxycarbonyl)phenyl]acetamide .

Properties

CAS No.

1131587-77-3

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

methyl 2-(benzylamino)-5-bromobenzoate

InChI

InChI=1S/C15H14BrNO2/c1-19-15(18)13-9-12(16)7-8-14(13)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3

InChI Key

CDUZFDBBVFOGDR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The bromine atom at the 5-position can be replaced with other halogens (Cl, I), leading to distinct physicochemical and reactivity profiles:

Compound Substituent (X) Key Properties/Applications Reference
Methyl 2-(benzylamino)-5-chlorobenzoate Cl Lower molecular weight, reduced reactivity in substitution reactions compared to Br. Potential use in less polar solvents.
Methyl 2-(benzylamino)-5-bromobenzoate Br Moderate reactivity (balance between stability and leaving-group ability). Suitable for Suzuki-Miyaura couplings.
Methyl 2-(benzylamino)-5-iodobenzoate I Higher molecular weight, enhanced reactivity in cross-couplings. Increased steric bulk may limit solubility.

Key Findings :

  • Reactivity : Iodo analogs exhibit superior leaving-group ability in cross-coupling reactions, whereas bromo derivatives strike a balance between stability and reactivity .
  • Solubility: Chloro analogs may display better solubility in non-polar solvents due to reduced halogen size and polarity.

Functional Group Variants

Substituent at the 5-Position

This substitution introduces an electron-donating benzyloxy group, altering electronic properties:

Property Bromo (Target) Benzyloxy Analog
Electron Effect Electron-withdrawing (-I) Electron-donating (+M)
Reactivity Prone to nucleophilic substitution Stabilized against substitution; potential for oxidation reactions.
Synthetic Route Likely via bromination of precursor Synthesized using (bromomethyl)benzene and K₂CO₃ in DMF

Research Insight : The benzyloxy analog’s crystallographic data reveals planar geometry, favoring π-π stacking interactions, whereas bromo-substituted derivatives may exhibit altered packing due to halogen bonding .

Amino Group Modifications

Replacing the benzylamino group with an acetylamino group produces methyl 2-(acetylamino)-5-bromobenzoate (CAS: 138825-96-4):

Property Benzylamino (Target) Acetylamino Analog
Steric Bulk High (bulky benzyl) Low (compact acetyl)
Lipophilicity Increased (logP ~3.5*) Reduced (logP ~2.0*)
Applications Drug intermediate (e.g., kinase inhibitors) Industrial-grade synthesis (90% purity)

Core Structure Analogs: Pyrimidine Derivatives

Pyrimidine-based analogs (e.g., methyl 6-(benzylamino)-4-chloro-2-(cyclopropylamino)pyrimidine-5-carboxylate) share functional groups (benzylamino, ester) but differ in core structure:

Compound (Pyrimidine Core) Substituents Melting Point (°C) Key Applications Reference
12g Butylamino, Cl 109–110 Kinase inhibitor scaffolds
12h Cyclopropylamino, Cl 119–121 Enhanced thermal stability
16c Morpholino, methylsulfinyl Oil Solubility in non-polar solvents

Comparison with Target :

  • Thermal Stability : Pyrimidine derivatives exhibit higher melting points (109–145°C) compared to typical benzoate esters (often liquids or low-melting solids), attributed to hydrogen bonding in the pyrimidine ring .
  • Reactivity : The pyrimidine core enables regioselective substitutions, whereas benzoates are more suited for aromatic functionalization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.